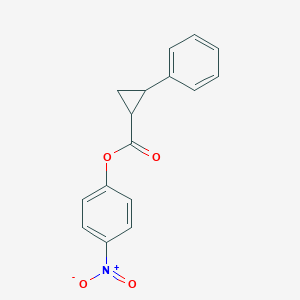![molecular formula C13H9N5O6 B391105 2-HYDROXY-3,5-DINITRO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B391105.png)
2-HYDROXY-3,5-DINITRO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide is a complex organic compound with the molecular formula C₁₃H₉N₅O₆ and a molecular weight of 331.24 g/mol . This compound is characterized by its unique structure, which includes both nitro and pyridinylmethylene groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide typically involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 4-pyridinecarbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Applications De Recherche Scientifique
2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro groups may participate in redox reactions, while the pyridinylmethylene moiety could interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-3,5-dinitrobenzaldehyde: A precursor in the synthesis of the target compound.
4-pyridinecarbohydrazide: Another precursor used in the synthesis.
2-hydroxy-3,5-dinitrobenzohydrazide: A structurally similar compound with different functional groups.
Uniqueness
2-hydroxy-3,5-bisnitro-N’-(4-pyridinylmethylene)benzohydrazide is unique due to the presence of both nitro and pyridinylmethylene groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H9N5O6 |
|---|---|
Poids moléculaire |
331.24g/mol |
Nom IUPAC |
2-hydroxy-3,5-dinitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C13H9N5O6/c19-12-10(5-9(17(21)22)6-11(12)18(23)24)13(20)16-15-7-8-1-3-14-4-2-8/h1-7,19H,(H,16,20)/b15-7+ |
Clé InChI |
SHLKDTBOZOTQLN-VIZOYTHASA-N |
SMILES |
C1=CN=CC=C1C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES isomérique |
C1=CN=CC=C1/C=N/NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canonique |
C1=CN=CC=C1C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzoyl-7-chloro-2-{4-nitrophenyl}-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391022.png)
![1-benzoyl-7-chloro-2-(3-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391023.png)
![(2{S},3{S},12A{R})-3-BENZOYL-2-(3-METHOXYPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE](/img/structure/B391025.png)
![[4-[(1S,2S,3aR)-1-acetyl-3,3-dicyano-2,3a-dihydro-1H-pyrrolo[1,2-a]quinolin-2-yl]phenyl] acetate](/img/structure/B391026.png)
![1-adamantyl[3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl]methanone](/img/structure/B391027.png)
![1-acetyl-2-(2-iodophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391029.png)
![3-benzoyl-2-(2-thienyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B391030.png)
![(1S,2S,3aR)-1-acetyl-2-(4-ethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391032.png)
![1-(4-methylbenzoyl)-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391034.png)
![3-(4-methylbenzoyl)-2-phenyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391036.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B391038.png)



